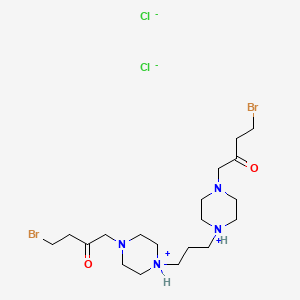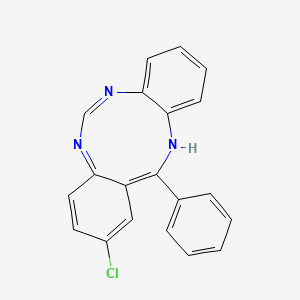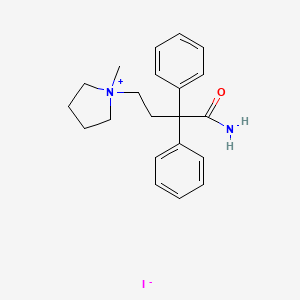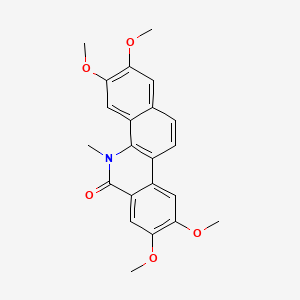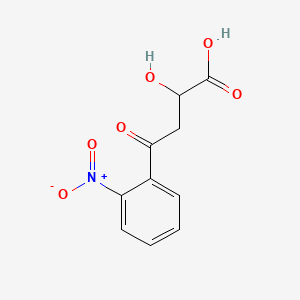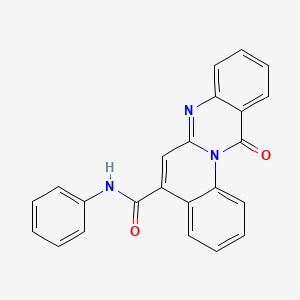
2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol is a chemical compound with the molecular formula C10H22O4 and a molecular weight of 206.27928 g/mol . This compound is known for its applications in various industrial processes, including the production of polyester and polyurethane foams, alkyd coatings, synthetic lubricants, plasticizers, surfactants, rosin esters, and explosives . It can also be used as a heat stabilizer for textile auxiliaries and PVC resins .
準備方法
The synthesis of 2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol involves the aldol condensation reaction of n-butyraldehyde and formaldehyde under alkaline conditions . The reaction mixture is then concentrated to remove salts, decolorized using ion exchange resin, purified, and finally evaporated using a thin film evaporator before being cooled and rolled . Industrial production methods may vary, but the general approach involves similar steps to ensure the purity and quality of the final product.
化学反応の分析
2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding aldehydes or carboxylic acids, while reduction reactions may produce alcohols or hydrocarbons .
科学的研究の応用
2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various polymers and resins . In biology and medicine, it may be utilized in the development of drug delivery systems and biomedical materials . Industrial applications include its use in the production of high-gloss coatings, ion exchange resins, and multifunctional monomers for coatings . Additionally, it is employed in the preparation of solid polymer electrolytes for lithium metal batteries and the synthesis of biodegradable thermoplastic elastomers .
作用機序
The mechanism of action of 2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. As a multifunctional monomer, it can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical and thermal properties of the resulting materials . In drug delivery systems, it may facilitate the controlled release of active pharmaceutical ingredients by forming stable complexes with the drug molecules . The specific molecular targets and pathways involved depend on the particular application and the chemical environment in which the compound is used.
類似化合物との比較
2-Ethyl-2-((4-hydroxybutoxy)methyl)propane-1,3-diol can be compared with other similar compounds, such as 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol, 1,1,1-Trimethylolpropane, and 2-Methyl-1,3-propanediol . These compounds share similar structural features and functional groups, but they differ in their specific applications and properties. For example, 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol is widely used in the production of composite solid propellant charge coatings and insulation layers , while 2-Methyl-1,3-propanediol is employed in the synthesis of biodegradable thermoplastic elastomers . The unique combination of functional groups in this compound makes it particularly suitable for applications requiring high thermal stability and mechanical strength.
特性
CAS番号 |
81125-12-4 |
|---|---|
分子式 |
C10H22O4 |
分子量 |
206.28 g/mol |
IUPAC名 |
2-ethyl-2-(4-hydroxybutoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H22O4/c1-2-10(7-12,8-13)9-14-6-4-3-5-11/h11-13H,2-9H2,1H3 |
InChIキー |
KJRAJWLELDMHJL-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)(CO)COCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


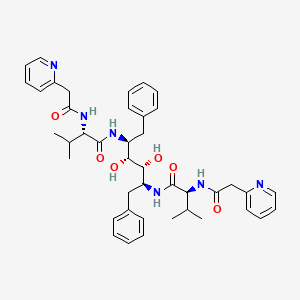

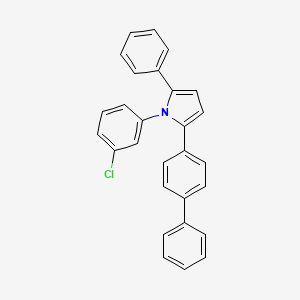
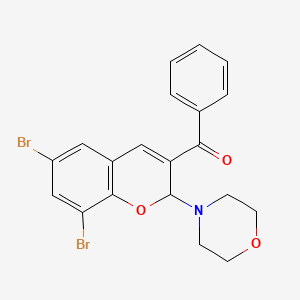
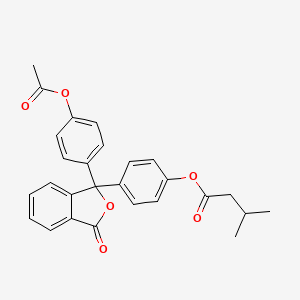
![3-(3-chlorophenyl)sulfonyl-7-ethyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12727765.png)
